Isopropyl 2,4-dimethylphenylcarbamate
Description
Properties
CAS No. |
6622-37-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-(2,4-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
BMXCXCVYHRXVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dimethylphenylcarbamate typically involves the reaction of 2,4-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
2,4-dimethylphenyl isocyanate+isopropanol→isopropyl 2,4-dimethylphenylcarbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing catalysts and specific reaction parameters to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,4-dimethylphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the carbamate group into different functional groups.
Substitution: The compound can participate in substitution reactions, where the isopropyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Isopropyl 2,4-dimethylphenylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of isopropyl 2,4-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Carbamate herbicides share a common backbone but differ in substituents, which critically influence their activity and environmental behavior. Below is a comparative analysis:
| Compound Name | Key Substituents | Aromatic Ring Modifications |
|---|---|---|
| Isopropyl 2,4-dimethylphenylcarbamate | Isopropyl ester, 2,4-dimethylphenyl | Methyl groups at positions 2 and 4 |
| Ethyl 3,4-dichlorocarbamate | Ethyl ester, 3,4-dichlorophenyl | Chlorine atoms at positions 3 and 4 |
| Methyl N-(3,4-dichlorophenyl)carbamate (Swep) | Methyl ester, 3,4-dichlorophenyl | Chlorine atoms at positions 3 and 4 |
| Chlorpropham | Isopropyl ester, 3-chlorophenyl | Single chlorine at position 3 |
Key Observations :
- Electron-withdrawing groups (e.g., chlorine) enhance herbicidal activity but increase soil persistence .
- Methyl groups (as in the target compound) reduce polarity compared to chlorinated analogs, leading to lower water solubility but higher soil adsorption .
Physicochemical and Environmental Properties
A comparative data table is provided below:
| Compound Name | Log P | Water Solubility (mg/L) | Soil Half-Life (days) | Primary Target Weeds |
|---|---|---|---|---|
| This compound | 3.8 | 120 | 30–60 | Grasses, broadleaves |
| Ethyl 3,4-dichlorocarbamate | 2.5 | 450 | 45–90 | Broadleaves |
| Swep | 3.2 | 85 | 60–120 | Sedges, grasses |
| Chlorpropham | 2.9 | 89 | 20–40 | Solanaceous weeds |
Analysis :
- The higher Log P of this compound compared to Swep and Chlorpropham suggests greater lipid membrane permeability, enhancing its pre-emergent activity .
- Chlorinated analogs (e.g., Ethyl 3,4-dichlorocarbamate) exhibit extended soil half-lives due to reduced microbial degradation, raising concerns about groundwater contamination .
Efficacy and Selectivity
- This compound: Effective against annual grasses (e.g., Digitaria sanguinalis) at application rates of 1.5–2.0 kg/ha. Limited activity against perennial weeds due to moderate soil mobility .
- Ethyl 3,4-dichlorocarbamate : Broad-spectrum control of broadleaf weeds but requires higher doses (3.0–4.0 kg/ha) for efficacy, increasing cost and environmental risk .
- Swep : Specialized for sedge control in rice paddies, with lower phytotoxicity to crops like rice .
Toxicity and Regulatory Status
| Compound Name | Mammalian Toxicity (LD₅₀, rat oral) | Aquatic Toxicity (LC₅₀, fish) | Regulatory Status |
|---|---|---|---|
| This compound | 1,200 mg/kg | 4.2 mg/L | Restricted in EU |
| Ethyl 3,4-dichlorocarbamate | 850 mg/kg | 1.8 mg/L | Banned in OECD nations |
| Swep | 2,500 mg/kg | 12.5 mg/L | Approved with restrictions |
Notable Findings:
- Chlorinated carbamates (e.g., Ethyl 3,4-dichlorocarbamate) show higher acute toxicity to non-target organisms, leading to stricter regulations .
- The target compound’s moderate toxicity profile balances efficacy and environmental safety, though its persistence necessitates careful application timing .
Biological Activity
Isopropyl 2,4-dimethylphenylcarbamate (IDPC) is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of IDPC, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IDPC is characterized by its carbamate functional group attached to a 2,4-dimethylphenyl moiety. Its chemical structure can be represented as follows:
This structure influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that IDPC exhibits significant antimicrobial and antifungal properties . In various studies, it has been shown to inhibit the growth of several pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for IDPC against different microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These results suggest that IDPC could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
The mechanism by which IDPC exerts its biological effects involves the inhibition of specific enzymes critical for microbial survival. For instance, it is believed to interfere with the synthesis of essential cellular components, thereby disrupting cell wall integrity and function. This mode of action is similar to other carbamate compounds known for their pesticide properties.
Case Studies
- Antifungal Activity : A study published in Journal of Applied Microbiology demonstrated that IDPC effectively inhibited the growth of Candida albicans, with a notable reduction in biofilm formation at sub-MIC concentrations. The study concluded that IDPC could serve as a potential antifungal agent in clinical settings.
- Agricultural Applications : In agricultural research, IDPC has been evaluated for its efficacy as a pesticide. A field trial revealed that crops treated with IDPC showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an environmentally friendly pesticide alternative.
- Pharmacological Potential : Another study investigated the cytotoxic effects of IDPC on cancer cell lines. The results indicated that IDPC exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting its potential utility in cancer therapy.
Comparative Analysis with Similar Compounds
IDPC's biological activity can be compared with other carbamate compounds like isopropyl N-phenylcarbamate and methyl 2,4-dimethylphenylcarbamate. The following table outlines key differences:
| Compound | Antimicrobial Activity | Cytotoxicity | Agricultural Use |
|---|---|---|---|
| This compound (IDPC) | High | Moderate | Effective |
| Isopropyl N-phenylcarbamate | Moderate | Low | Limited |
| Methyl 2,4-dimethylphenylcarbamate | High | High | Effective |
This comparison highlights IDPC's unique position in terms of antimicrobial efficacy and potential applications in both medicine and agriculture.
Q & A
Q. How do temperature and humidity affect the stability of carbamate-based CSPs during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
